Trifluoroacetamidine

Overview

Description

Trifluoroacetamidine is a nitrogen-containing organic compound that is used as a probe for determining membrane potential and extra/intracellular volume of erythrocytes by fluorine-19 NMR studies . It is also used as a reagent and is considered a protected ammonia equivalent .

Molecular Structure Analysis

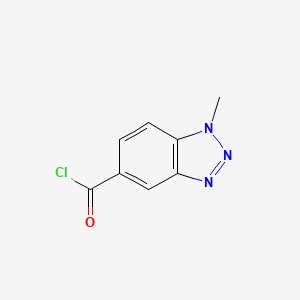

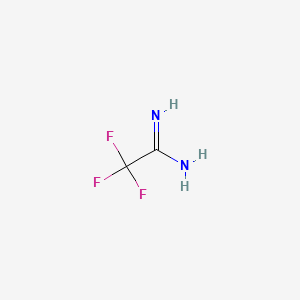

Trifluoroacetamidine has a molecular formula of C2H3F3N2 and an average mass of 112.054 Da . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis

Trifluoroacetimidoyl halides, which are considered potent trifluoromethyl synthons, are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . They are involved in two different reaction modes: coupling and annulation reactions .Physical And Chemical Properties Analysis

Trifluoroacetamidine is a clear, yellow liquid that is fully miscible in water . It has a density of 1.6±0.1 g/cm³, a boiling point of 58.2±40.0 °C at 760 mmHg, and a vapor pressure of 211.1±0.1 mmHg at 25°C . Its molar refractivity is 15.7±0.5 cm³, and it has a molar volume of 71.9±7.0 cm³ .Scientific Research Applications

Biochemistry: Probing Membrane Potentials

Trifluoroacetamidine serves as a valuable probe for determining membrane potential and the extra/intracellular volume of erythrocytes in fluorine-19 NMR studies . Its ability to interact with cell membranes without causing significant disruption makes it an essential tool for understanding cellular behavior in various physiological and pathological states.

Organic Synthesis: Trifluoromethyl Synthons

In organic chemistry, trifluoroacetamidine is utilized as a potent trifluoromethyl synthon. It aids in constructing a wide array of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles, which are crucial in pharmaceuticals, agrochemicals, and material science .

Pharmacology: Protected Ammonia Equivalent

The compound is used as a protected ammonia equivalent in pharmacological research. This application is particularly important in the synthesis of various pharmaceuticals where the introduction of an ammonia moiety is necessary without the reactivity of free ammonia .

Analytical Chemistry: Derivatizing Agent

Trifluoroacetamidine finds its role as a derivatizing agent in analytical chemistry. It is employed to derivatize carboxylic acids and amines for analysis by gas chromatography and mass spectrometry, forming stable derivatives that can be easily analyzed .

Materials Science: Fluorine Chemistry

In materials science, trifluoroacetamidine contributes to the development of fluorine-containing materials. Its unique chemical properties enable the creation of materials with specific characteristics, such as increased resistance to solvents and thermal stability .

Environmental Science: Persistent Pollutant Analysis

Although not directly used as an application, trifluoroacetamidine’s relative compound, trifluoroacetic acid (TFA), is a persistent pollutant in the environment. Understanding the behavior and impact of such fluorinated compounds is crucial in environmental science, where TFA is often detected and monitored .

Agricultural Research: Participatory Farming Research

While trifluoroacetamidine itself may not have direct applications in agricultural research, its derivatives and related compounds are explored in participatory farming research projects. These projects aim to integrate scientific knowledge with farmer expertise to create sustainable and efficient agricultural practices .

Safety and Handling in Research Settings

Lastly, the handling and storage of trifluoroacetamidine are critical in research settings. It requires careful storage at low temperatures and is sensitive to moisture and incompatible with oxidizing agents. These safety measures ensure the integrity of the compound for various research applications .

Safety and Hazards

Trifluoroacetamidine is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Trifluoroacetimidoyl halides, which are related to Trifluoroacetamidine, have been identified as potent trifluoromethyl synthons that can be used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The exploitation of more in-depth applications of fluorinated imidoyl halides to construct structurally complicated fluorine-containing molecules and natural products is highly desirable in the future .

Mechanism of Action

Target of Action

Trifluoroacetamidine is a chemical compound that has been used in various applications, particularly in the field of organic synthesis . .

Mode of Action

The mode of action of Trifluoroacetamidine involves the substitution of the hydrogen atoms in the carboxylic acids and amines with trifluoroacetamide groups, resulting in the formation of derivatives with improved volatility and stability . This allows for enhanced detection and quantification of the target compounds in complex mixtures .

Biochemical Pathways

Trifluoroacetamidine is considered a potent trifluoromethyl synthon used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The most popular pathway to access trifluoromethyl-containing molecules involves transition-metal-catalyzed or metal-free trifluoromethylation reactions .

properties

IUPAC Name |

2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITMACBPVVUGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380286 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetamidine | |

CAS RN |

354-37-0 | |

| Record name | Trifluoroacetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

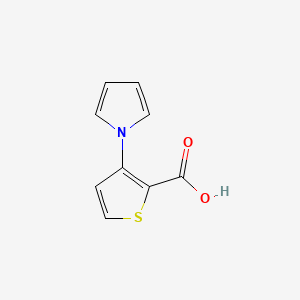

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)